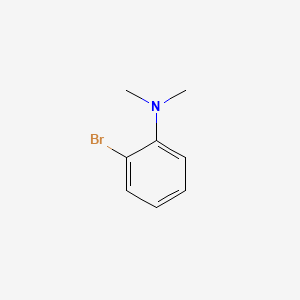

2-Bromo-N,N-dimethylaniline

Descripción general

Descripción

2-Bromo-N,N-dimethylaniline: is an organic compound with the molecular formula C8H10BrN . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a bromine atom is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-N,N-dimethylaniline can be synthesized through several methods. One common method involves the bromination of N,N-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Another method involves the methylation of 2-bromoaniline. This can be achieved by reacting 2-bromoaniline with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine atom facilitates participation in transition-metal-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

This reaction couples 2-bromo-N,N-dimethylaniline with arylboronic acids using a palladium catalyst:

Example Reaction:

| Catalyst | Solvent | Temperature | Yield | Product Application | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene/EtOH | 80°C | 78% | Biaryl amines for ligands | |

| PdCl₂(dppf) | DMF | 100°C | 65% | Pharmaceutical intermediates |

Mechanistic Insight: The dimethylamino group stabilizes the palladium intermediate via coordination, enhancing reaction efficiency .

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles under specific conditions.

Halogen Exchange

Reactions with thionyl halides (SOX₂) show regioselectivity:

-

Thionyl Bromide (SOBr₂): Produces 4-bromo-N,N-dimethylaniline exclusively .

-

Thionyl Chloride (SOCl₂): Yields 2-chloro-N,N-dimethylaniline (2-Cl/4-Cl selectivity up to 6.7:1) .

Key Data:

| Reagent | Solvent | Temperature | Selectivity | Yield | Source |

|---|---|---|---|---|---|

| SOBr₂ | THF | -78°C | 100% 4-Br | 55% | |

| SOCl₂ | CH₂Cl₂ | 0°C | 6.7:1 2-Cl | 49% |

Mechanistic Note: The selectivity arises from competing pathways:

Lithiation and Functionalization

The bromine atom directs lithiation at the ortho position, enabling further functionalization.

Example: Lithiation with LDA followed by quenching with electrophiles:

Electrophilic Aromatic Substitution

The dimethylamino group activates the ring toward electrophiles, directing substitution to the para position.

Nitration

Reaction with HNO₃/H₂SO₄ yields 4-nitro-2-bromo-N,N-dimethylaniline :

| Conditions | Yield | Purity | Source |

|---|---|---|---|

| 0°C, 2 hours | 85% | 98% |

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation:

| Catalyst | Solvent | Pressure | Yield | Source |

|---|---|---|---|---|

| 10% Pd/C | EtOH | 1 atm | 92% |

Comparative Reactivity Table

| Reaction Type | Key Reagent/Conditions | Position Selectivity | Yield Range | Applications |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | N/A | 65–78% | Biaryl ligands, drugs |

| Halogen Exchange | SOX₂ (X = Cl, Br) | 2-Cl or 4-Br | 49–55% | Halogenated intermediates |

| Lithiation | LDA, Electrophiles | Ortho to Br | 68–72% | Functionalized aromatics |

| Nitration | HNO₃/H₂SO₄ | Para to N(CH₃)₂ | 85% | Nitroarene synthesis |

| Hydrogenolysis | H₂, Pd/C | N/A | 92% | Dehalogenation |

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-N,N-dimethylaniline is extensively utilized as a building block in the synthesis of complex organic molecules. It serves as an intermediate for:

- Dyes and Pigments : The compound is employed in the production of various dyes due to its ability to undergo electrophilic substitution reactions.

- Pharmaceuticals : It is a precursor in the synthesis of pharmaceutical compounds, including antitumor agents and other therapeutic drugs.

- Agrochemicals : This compound plays a role in developing herbicides and pesticides, enhancing agricultural productivity.

Case Study : In one study, this compound was used to synthesize bis[(2-dimethylamino)phenyl]amine through a multi-step reaction process, demonstrating its utility in creating complex nitrogen-containing compounds .

Biological Applications

The compound is also significant in biological research:

- Enzyme Interaction Studies : It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism pathways. This interaction can lead to either inhibition or activation of these enzymes, which is crucial for understanding pharmacokinetics .

- Detection Probes : this compound acts as a probe for detecting sulfenic acids in proteins, which are important in redox biology. This application highlights its role in biochemical assays and cellular studies .

Case Study : Research indicates that the compound modulates gene expression related to oxidative stress response, affecting cell survival and proliferation, which may have implications for cancer research .

Material Science

In material science, this compound is utilized for developing materials with specific electronic or optical properties:

- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance their electrical conductivity.

- Optoelectronic Devices : Its unique properties make it suitable for applications in light-emitting diodes (LEDs) and solar cells.

Mecanismo De Acción

The mechanism of action of 2-Bromo-N,N-dimethylaniline involves its interaction with molecular targets through its bromine and dimethylamino groups. The bromine atom can participate in halogen bonding, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromoaniline: Lacks the dimethylamino group, making it less sterically hindered and more reactive in certain substitution reactions.

N,N-Dimethylaniline: Lacks the bromine atom, making it less versatile in halogenation reactions.

4-Bromo-N,N-dimethylaniline: The bromine atom is positioned at the para position, affecting its reactivity and steric properties.

Uniqueness

2-Bromo-N,N-dimethylaniline is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct reactivity and steric properties. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible through other compounds .

Actividad Biológica

2-Bromo-N,N-dimethylaniline (CAS Number: 698-00-0) is an aromatic amine that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its bromine substituent on the aromatic ring and two dimethylamino groups. Its molecular formula is , and it exhibits properties typical of halogenated anilines, including electrophilic reactivity due to the presence of the bromine atom.

Target of Action : The primary biological target of this compound is the respiratory system, where it can affect various cellular processes.

Mode of Action : The compound interacts with proteins and enzymes through electrophilic aromatic substitution, leading to covalent modifications that can alter enzyme activity and protein function. This reactivity is primarily due to the electrophilic nature of the bromine atom, which allows it to form covalent bonds with nucleophilic sites on biomolecules.

Enzyme Interactions

This compound has been shown to influence enzyme activity through:

- Covalent Bond Formation : The compound can bind to amino acids in proteins, leading to modifications that affect enzymatic functions.

- Oxidative Stress Induction : It can induce oxidative stress in cells, activating stress response pathways and altering gene expression.

Cellular Effects

Research indicates that this compound impacts various cellular functions:

- Cell Signaling Pathways : It alters signaling pathways that regulate cell growth and metabolism.

- Gene Expression : The compound can modify transcription factors, impacting gene regulation and cellular responses to stress.

Metabolic Pathways

The metabolism of this compound involves several key pathways:

- N-Demethylation : Catalyzed by cytochrome P450 enzymes, this process affects the bioavailability and toxicity of the compound.

- N-Oxidation and Ring Hydroxylation : These metabolic reactions contribute to the detoxification processes within biological systems.

Toxicological Studies

Research has highlighted potential toxic effects associated with this compound exposure:

- Neurotoxicity : Studies have indicated possible neurotoxic effects, necessitating further investigation into its safety profile .

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) has included halogenated anilines in discussions regarding carcinogenicity, emphasizing the need for careful evaluation of their biological impacts .

Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in creating various compounds such as bis[(2-dimethylamino)phenyl]amine and other derivatives, showcasing its versatility in chemical reactions .

Data Tables

| Property | Description |

|---|---|

| Molecular Formula | |

| CAS Number | 698-00-0 |

| Primary Biological Target | Respiratory System |

| Key Metabolic Pathways | N-Demethylation, N-Oxidation |

| Toxicological Concerns | Neurotoxicity, potential carcinogenicity |

Propiedades

IUPAC Name |

2-bromo-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMSBNJJCUCYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220087 | |

| Record name | 2-Bromo-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-00-0 | |

| Record name | 2-Bromo-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N,N-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 698-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-Bromo-N,N-dimethylaniline in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. [, , ] One example is its use in synthesizing novel 2-(5-indolyl)-1H-benzimidazole derivatives. This involves a Sonogashira reaction of this compound with terminal alkynes, followed by iodocyclization and further functionalization via palladium-mediated carbon-carbon bond formation. [] These reactions highlight the compound's utility in constructing complex heterocyclic compounds with potential biological activities.

Q2: How is this compound used in developing new catalysts?

A2: Researchers have employed this compound in the synthesis of a new pincer MeN2N ligand and its nickel complexes. [] This synthesis involves a palladium-catalyzed C-N coupling reaction with 2-amino-N,N-dimethylaniline, leading to the formation of the desired ligand. This ligand, when complexed with nickel, demonstrates activity in catalyzing cross-coupling reactions, particularly those involving non-activated alkyl halides, which are traditionally challenging substrates. []

Q3: Can this compound be used in analytical chemistry?

A3: Yes, this compound has been investigated for its application in the spectrophotometric determination of bromate. [] In an acidic environment and with an excess of potassium bromide, this compound reacts with bromate to form 2,4-dibromo-N,N-dimethylaniline. This product can then be quantified by measuring its absorbance at 240 nm using a spectrophotometer. [] This method showcases the compound's potential as a sensitive reagent for detecting and quantifying bromate in various samples.

Q4: What is the structural characterization of this compound?

A4: this compound (CAS number: [1219080-77-9]) has the molecular formula C8H10BrN and a molecular weight of 200.09 g/mol. [] While the provided research excerpts don't include detailed spectroscopic data, the compound's structure can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and elemental analysis. [] These methods can confirm the presence and arrangement of specific atoms and functional groups within the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.